1H-Isoindole-1,3(2H)-dione, 4,5-dimethyl-
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Overview
Description
4,5-Dimethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its significant biological and pharmaceutical properties. Isoindoline-1,3-dione derivatives, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic compounds . These compounds have been widely studied for their diverse applications in medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylisoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires refluxing in a suitable solvent such as toluene or acetic acid. The reaction conditions may vary depending on the specific substituents and desired yields.
Industrial Production Methods
In industrial settings, the synthesis of 4,5-Dimethylisoindoline-1,3-dione may involve more efficient and scalable methods. For example, solventless conditions have been explored to minimize environmental impact and improve atom economy . These methods often involve heating the reactants to facilitate the formation of the desired product without the need for additional solvents or catalysts.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly substituted isoindoline-1,3-dione derivatives, while reduction can produce various amine or alcohol derivatives .
Scientific Research Applications
4,5-Dimethylisoindoline-1,3-dione has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 4,5-Dimethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its wide range of biological activities.
N-Substituted Isoindoline-1,3-diones: These derivatives have been studied for their enhanced biological properties.
Phthalimides: A broader class of compounds that includes isoindoline-1,3-dione derivatives.
Uniqueness
4,5-Dimethylisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 5 can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4,5-dimethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)10(13)11-9(7)12/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
IAGZAIHSURVYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC2=O)C |
Origin of Product |
United States |
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